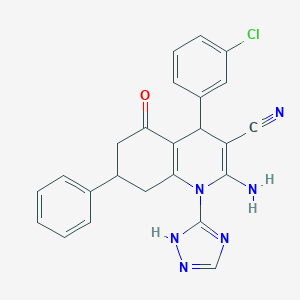

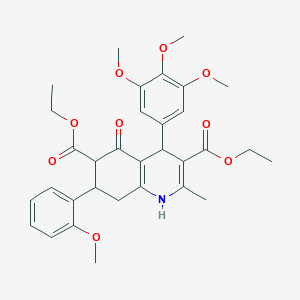

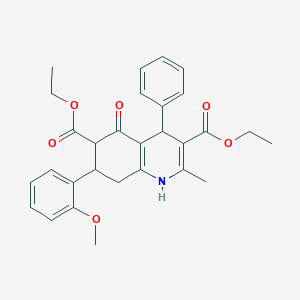

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mécanisme D'action

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor exerts its therapeutic effects by inhibiting the activity of the bromodomain and extraterminal (BET) family of proteins, specifically this compound. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases. By inhibiting this compound, this compound inhibitor disrupts the interaction between BET proteins and chromatin, leading to the downregulation of genes involved in cell proliferation, inflammation, and viral replication.

Biochemical and physiological effects

This compound inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammatory cells, it reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral-infected cells, it inhibits viral replication, leading to the suppression of viral infection.

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of this compound inhibitor is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Orientations Futures

There are several future directions for the research and development of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. In addition, the development of novel formulations and delivery methods may improve the bioavailability and efficacy of this compound inhibitor. Finally, the identification of biomarkers that can predict the response to this compound inhibitor may enable personalized treatment strategies for patients.

Méthodes De Synthèse

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves the condensation of 4-bromoaniline with 1,3-cyclohexanedione, followed by the reaction with 5-amino-1,2,4-triazole and sodium cyanide. The resulting compound is then subjected to a series of reactions, including hydrogenation, cyclization, and dehydration, to produce the final product. This synthesis method has been optimized to yield high purity and high yield of this compound inhibitor.

Applications De Recherche Scientifique

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound inhibitor has been investigated for its potential role in the treatment of viral infections such as HIV and influenza.

Propriétés

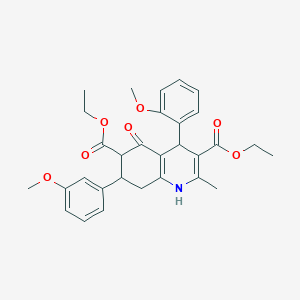

Formule moléculaire |

C20H19BrN6O |

|---|---|

Poids moléculaire |

439.3 g/mol |

Nom IUPAC |

2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C20H19BrN6O/c1-20(2)7-14-17(15(28)8-20)16(11-3-5-12(21)6-4-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26) |

Clé InChI |

POEZGUUJJZQJAJ-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |

SMILES canonique |

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

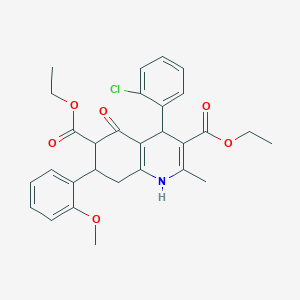

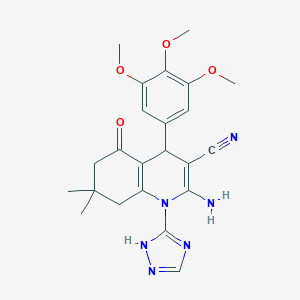

![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303700.png)